![molecular formula C20H16 B14330752 2-[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl]naphthalene CAS No. 109213-90-3](/img/structure/B14330752.png)
2-[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl]naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Bicyclo[420]octa-1,3,5-trien-3-yl)ethenyl]naphthalene is a complex organic compound that features a bicyclic structure fused with a naphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl]naphthalene typically involves multiple steps starting from simpler organic molecules. One common approach involves the use of benzocyclobutene as a starting material. The synthetic route may include:
Grignard Reaction: Benzocyclobutene can be reacted with a Grignard reagent to form an intermediate compound.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with a naphthalene derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of organic synthesis, such as the use of catalysts and optimized reaction conditions, would be applied to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl]naphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur, particularly on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alkanes.
Aplicaciones Científicas De Investigación
2-[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl]naphthalene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Mecanismo De Acción
The mechanism by which 2-[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl]naphthalene exerts its effects involves interactions with molecular targets. The bicyclic structure allows it to fit into specific binding sites, influencing molecular pathways. Detailed studies on its mechanism of action are still ongoing, but it is believed to interact with enzymes and receptors in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Benzocyclobutene: A simpler bicyclic compound used as a starting material in the synthesis.
Naphthalene Derivatives: Compounds with similar aromatic structures.
Uniqueness
What sets 2-[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl]naphthalene apart is its combination of a bicyclic structure with a naphthalene moiety, providing unique chemical and physical properties that are not found in simpler compounds.
Propiedades
Número CAS |
109213-90-3 |
|---|---|
Fórmula molecular |
C20H16 |
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
2-[2-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)ethenyl]naphthalene |
InChI |
InChI=1S/C20H16/c1-2-4-19-13-15(7-9-17(19)3-1)5-6-16-8-10-18-11-12-20(18)14-16/h1-10,13-14H,11-12H2 |
Clave InChI |
LXRFKBRFXLQNBS-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C1C=CC(=C2)C=CC3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


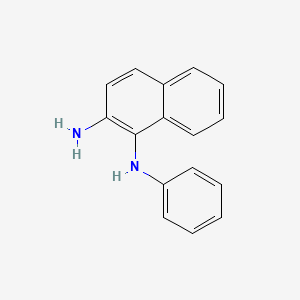
![2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate](/img/structure/B14330680.png)
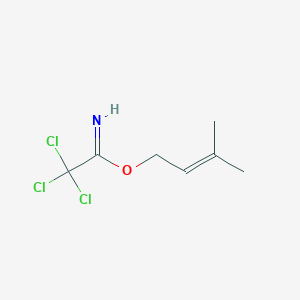
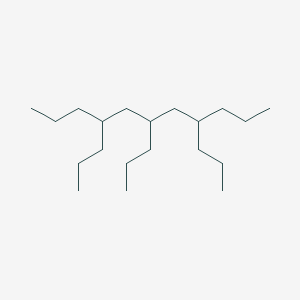
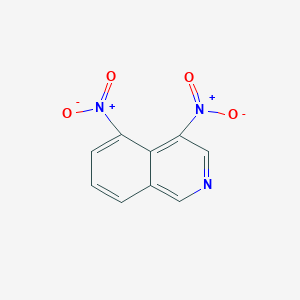
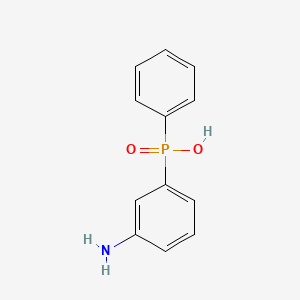
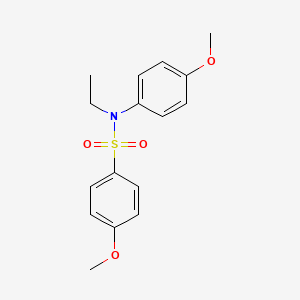
![2-{[(Naphthalen-1-yl)methoxy]methyl}-1,4,7,10-tetraoxacyclododecane](/img/structure/B14330698.png)
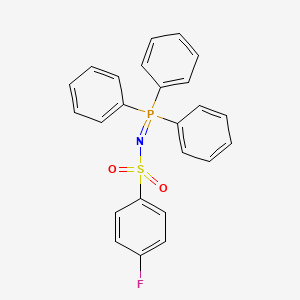
![Pyridine, 4-[1-(3,5-dichlorophenyl)-4,5-dihydro-1H-1,2,3-triazol-5-yl]-](/img/structure/B14330714.png)
![N-(3-amino-3-iminopropyl)-4-[[4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carbonyl]amino]-1-methylimidazole-2-carboxamide;sulfuric acid](/img/structure/B14330721.png)
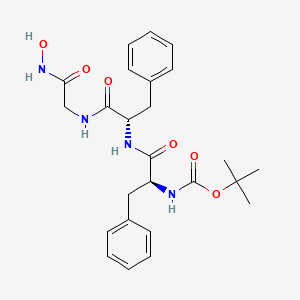
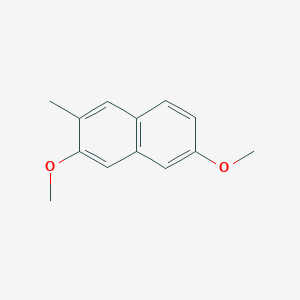
![{[1,1,1,3,3,4,4,5,5,5-Decafluoro-2-(trifluoromethyl)pentan-2-yl]sulfanyl}benzene](/img/structure/B14330735.png)
